molecular formula C13H14N2O5 B6200668 6,7-diethoxy-3-nitroquinolin-4-ol CAS No. 2694734-18-2

6,7-diethoxy-3-nitroquinolin-4-ol

Cat. No.: B6200668
CAS No.: 2694734-18-2
M. Wt: 278.3
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Description

6,7-Diethoxy-3-nitroquinolin-4-ol is a quinoline derivative characterized by the presence of ethoxy groups at the 6 and 7 positions, a nitro group at the 3 position, and a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-diethoxy-3-nitroquinolin-4-ol typically involves multiple steps:

    Nitration: The introduction of the nitro group can be achieved through nitration of a suitable quinoline precursor. This step often involves the use of nitric acid and sulfuric acid under controlled temperature conditions.

    Ethoxylation: The ethoxy groups are introduced via an ethoxylation reaction, which can be performed using ethyl iodide in the presence of a base such as potassium carbonate.

    Hydroxylation: The hydroxyl group at the 4 position can be introduced through a hydroxylation reaction, often using hydrogen peroxide or another suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Diethoxy-3-nitroquinolin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Sodium ethoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinolin-4-one derivatives.

    Reduction: Formation of 3-aminoquinolin-4-ol derivatives.

    Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.

Scientific Research Applications

6,7-Diethoxy-3-nitroquinolin-4-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the synthesis of organic semiconductors and other materials with electronic properties.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 6,7-diethoxy-3-nitroquinolin-4-ol depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.

    Anticancer Activity: It can induce apoptosis in cancer cells through the generation of reactive oxygen species or inhibition of key signaling pathways.

    Biochemical Probes: It interacts with specific enzymes or proteins, allowing researchers to study their function and activity.

Comparison with Similar Compounds

6,7-Diethoxy-3-nitroquinolin-4-ol can be compared with other quinoline derivatives such as:

    6,7-Dimethoxy-3-nitroquinolin-4-ol: Similar structure but with methoxy groups instead of ethoxy groups, which may affect its solubility and reactivity.

    3-Nitroquinolin-4-ol: Lacks the ethoxy groups, which can influence its chemical properties and biological activity.

    6,7-Diethoxyquinolin-4-ol: Lacks the nitro group, which may result in different reactivity and applications.

Properties

CAS No.

2694734-18-2

Molecular Formula

C13H14N2O5

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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